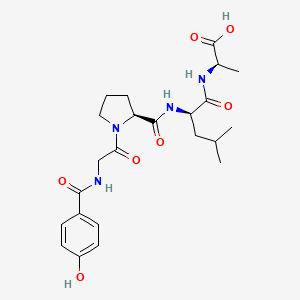![molecular formula C16H23NO4 B14221959 N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide CAS No. 823797-46-2](/img/structure/B14221959.png)
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group and a heptanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a heptanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been explored for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in cell growth and differentiation. This compound has been shown to affect protein kinases and phosphodiesterases, which play crucial roles in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2,4-Dimethoxybenzylamine: This compound shares the dimethoxyphenyl group and is used in similar applications.
N-[(2,4-Dimethoxyphenyl)methyl]-2,5-dimethylaniline: Another related compound with similar structural features and applications.
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is unique due to its specific heptanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.
Propiedades
Número CAS |
823797-46-2 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxoheptanamide |
InChI |
InChI=1S/C16H23NO4/c1-12(18)6-4-5-7-16(19)17-11-13-8-9-14(20-2)10-15(13)21-3/h8-10H,4-7,11H2,1-3H3,(H,17,19) |
Clave InChI |
ODMFXVMBWNGUTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCC(=O)NCC1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
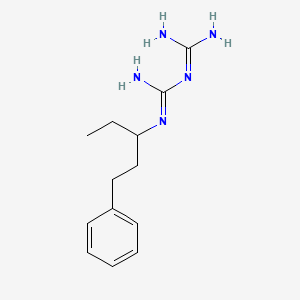
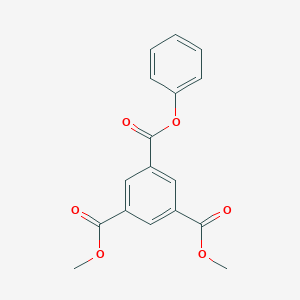
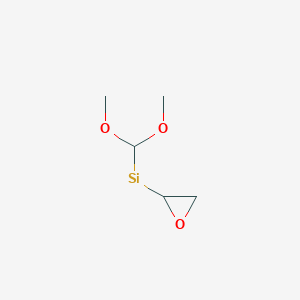
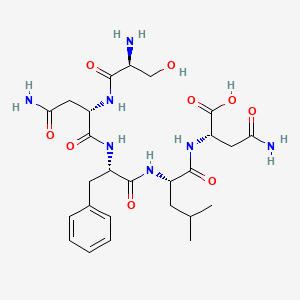
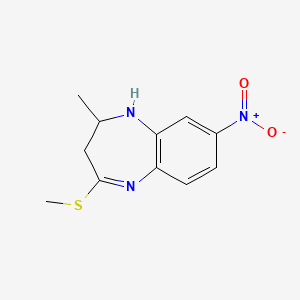
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
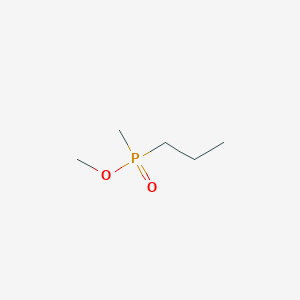

![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
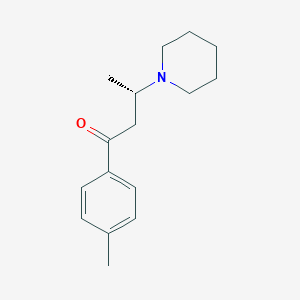
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
